3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea
Description
The compound 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea is a urea derivative featuring a tetrazole moiety substituted with a 4-ethoxyphenyl group and a 2-fluorophenylurea side chain. Its molecular formula is C₁₇H₁₆FN₆O₂ (molecular weight: 356.35 g/mol).
Urea-tetrazole hybrids are explored in medicinal chemistry for applications such as kinase inhibition, antimicrobial agents, and anti-inflammatory drugs. The fluorine atom in the 2-fluorophenyl group may improve membrane permeability and resistance to oxidative metabolism, while the ethoxy group increases lipophilicity compared to methoxy analogs .
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-2-26-13-9-7-12(8-10-13)24-16(21-22-23-24)11-19-17(25)20-15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTFERSIBXMVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea" involves multiple steps, typically starting from commercially available precursors. The ethoxyphenyl derivative is first transformed into the corresponding tetrazole through a [3+2] cycloaddition reaction with azide compounds. Subsequent methylation introduces the tetrazole moiety, followed by urea formation through reaction with 2-fluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production scales up these synthetic routes using optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions may target the tetrazole ring or other substituents, modifying the electronic properties of the molecule.
Common Reagents and Conditions
Oxidizing agents: For example, peracids or other peroxide compounds.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Halogenating reagents, alkylating agents, etc.
Major Products
Reactions of this compound typically yield derivatives with modified substituents, enhancing or altering its properties for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its unique reactive properties and potential as a building block for more complex molecules.
Biology
In biological research, it is investigated for its interactions with various biomolecules, potentially serving as a tool in biochemical assays.
Medicine
The pharmaceutical industry evaluates this compound for its possible therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities due to its intricate structure.
Industry
In industrial applications, this compound might be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which "3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea" exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its tetrazole ring may participate in hydrogen bonding or pi-stacking interactions, while the urea moiety can form strong hydrogen bonds, influencing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Tetrazole Ring
Key Analogs :
1-(2-Fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS: 941875-56-5) Molecular formula: C₁₆H₁₅FN₆O₂ (MW: 342.33 g/mol) Substituent: Methoxy (─OCH₃) at the 4-position of the tetrazole phenyl ring. Compared to the target compound, this analog has reduced lipophilicity (logP ~2.1 vs.
3-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea (CAS: 941964-51-8)
- Molecular formula: C₁₈H₂₀N₆O₂ (MW: 352.39 g/mol)
- Substituents: 3,4-Dimethylphenyl on tetrazole and 3-methoxyphenyl on urea.
- The methyl groups increase steric bulk, possibly hindering target binding, while the 3-methoxy orientation alters electronic interactions compared to the 2-fluorophenyl group in the target compound .
Table 1: Structural and Physicochemical Comparison
*logP estimated via computational tools (e.g., ChemDraw).
Role of the Urea Moiety and Fluorine Substitution
The urea group serves as a hydrogen-bond donor/acceptor, critical for target engagement. Fluorine substitution on the phenyl ring (e.g., 2-fluorophenyl vs. 3-chloro-4-fluorophenyl in ’s 11c) impacts electronic effects:
- 3-Chloro-4-fluorophenyl : Combined halogenation increases electronegativity, enhancing binding to hydrophobic pockets but reducing solubility .
Structural Characterization :
- Isostructural compounds in (e.g., fluorophenyl-thiazole derivatives) adopt planar conformations with perpendicular fluorophenyl groups, suggesting the target compound’s 2-fluorophenyl may similarly orient away from the tetrazole plane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
